molecular formula C13H15FN2O2 B13169006 2-Amino-5-{2-azabicyclo[2.2.1]heptan-2-yl}-4-fluorobenzoic acid

2-Amino-5-{2-azabicyclo[2.2.1]heptan-2-yl}-4-fluorobenzoic acid

Cat. No.: B13169006
M. Wt: 250.27 g/mol
InChI Key: YKZFEAXELAPMPC-UHFFFAOYSA-N
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Description

2-Amino-5-{2-azabicyclo[221]heptan-2-yl}-4-fluorobenzoic acid is a complex organic compound with a unique structure that includes an azabicyclo heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{2-azabicyclo[2.2.1]heptan-2-yl}-4-fluorobenzoic acid typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimization of reaction parameters would be essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{2-azabicyclo[2.2.1]heptan-2-yl}-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution reactions may yield various substituted derivatives of the original compound.

Scientific Research Applications

2-Amino-5-{2-azabicyclo[2.2.1]heptan-2-yl}-4-fluorobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-{2-azabicyclo[2.2.1]heptan-2-yl}-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The azabicyclo heptane ring system may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-{2-azabicyclo[2.2.1]heptan-2-yl}-4-fluorobenzoic acid is unique due to the presence of both the azabicyclo heptane ring system and the fluorobenzoic acid moiety. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H15FN2O2

Molecular Weight

250.27 g/mol

IUPAC Name

2-amino-5-(2-azabicyclo[2.2.1]heptan-2-yl)-4-fluorobenzoic acid

InChI

InChI=1S/C13H15FN2O2/c14-10-5-11(15)9(13(17)18)4-12(10)16-6-7-1-2-8(16)3-7/h4-5,7-8H,1-3,6,15H2,(H,17,18)

InChI Key

YKZFEAXELAPMPC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CN2C3=C(C=C(C(=C3)C(=O)O)N)F

Origin of Product

United States

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